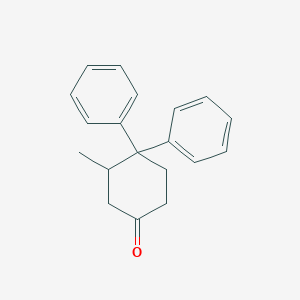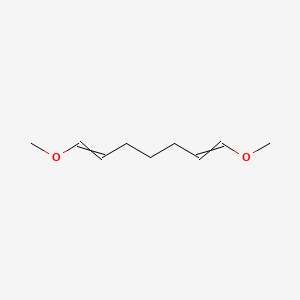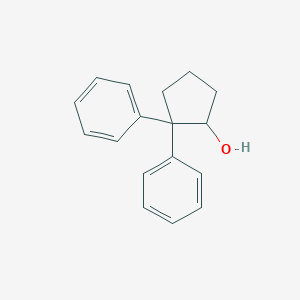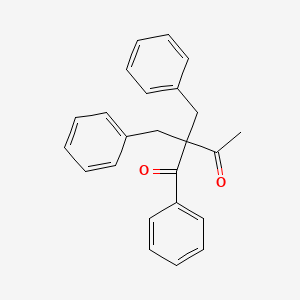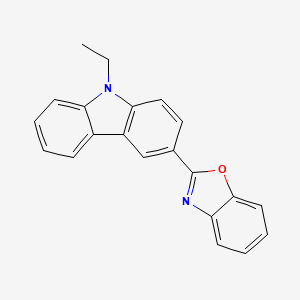
9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-: is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The specific structure of this compound includes a carbazole core substituted with a benzoxazole group and an ethyl group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenyl derivatives using palladium-catalyzed reactions.
Introduction of the Benzoxazole Group: The benzoxazole group is introduced via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Ethylation: The ethyl group is added through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong luminescent properties. It can be used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of the benzoxazole group is particularly significant in enhancing biological activity.
Industry
In the industrial sector, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it a valuable component in advanced materials.
Wirkmechanismus
The mechanism by which 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzoxazole group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Carbazole, 3,6-bis(2-benzoxazolyl)-9-[4-(2-benzoxazolyl)phenyl]
- 9H-Carbazole-3,6-diamine, 9-[4,4’‘-bis(2-benzoxazolyl)-2,2’‘,3,3’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl]
Uniqueness
Compared to similar compounds, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological research.
Eigenschaften
CAS-Nummer |
173463-47-3 |
|---|---|
Molekularformel |
C21H16N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-(9-ethylcarbazol-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C21H16N2O/c1-2-23-18-9-5-3-7-15(18)16-13-14(11-12-19(16)23)21-22-17-8-4-6-10-20(17)24-21/h3-13H,2H2,1H3 |
InChI-Schlüssel |
OODYDDJFOIQGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C3=NC4=CC=CC=C4O3)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


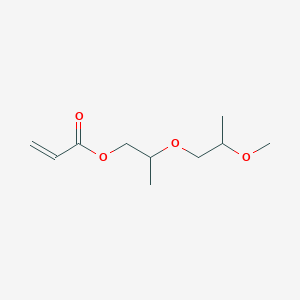
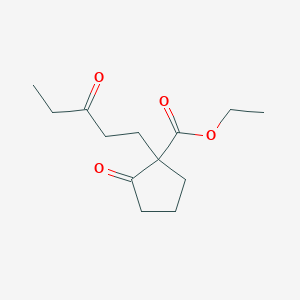
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
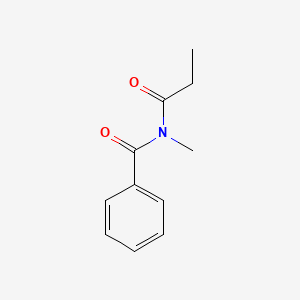
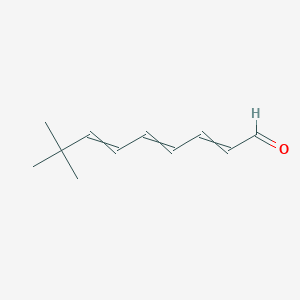
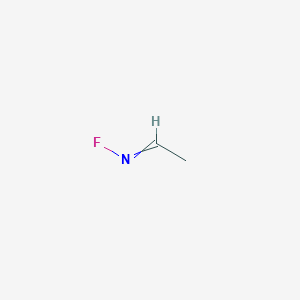
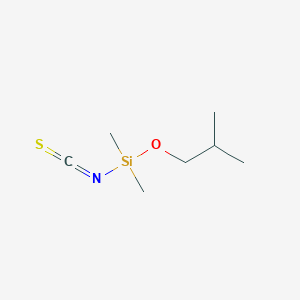

![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
